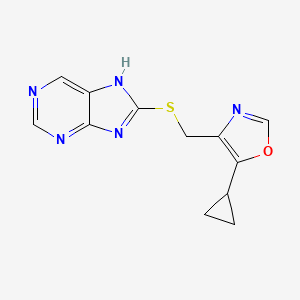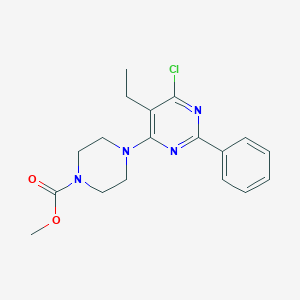![molecular formula C16H26N2O2 B7427113 1-[4-(3-Methylazepane-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B7427113.png)
1-[4-(3-Methylazepane-1-carbonyl)piperidin-1-yl]prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(3-Methylazepane-1-carbonyl)piperidin-1-yl]prop-2-en-1-one is a complex organic compound that features a piperidine ring and an azepane moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups within its structure allows for diverse chemical reactivity and potential biological activity.
Méthodes De Préparation
The synthesis of 1-[4-(3-Methylazepane-1-carbonyl)piperidin-1-yl]prop-2-en-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is synthesized through cyclization reactions.
Introduction of the Azepane Moiety: The azepane ring is introduced via nucleophilic substitution or addition reactions.
Coupling of the Two Rings: The piperidine and azepane rings are coupled using a carbonylation reaction, often facilitated by a catalyst such as palladium.
Final Functionalization: The prop-2-en-1-one group is introduced through an aldol condensation reaction, using appropriate aldehydes and ketones under basic conditions.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often employing continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
1-[4-(3-Methylazepane-1-carbonyl)piperidin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or azepane rings, introducing different functional groups.
Addition: The double bond in the prop-2-en-1-one group can undergo addition reactions with halogens or hydrogen halides, forming halogenated derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-[4-(3-Methylazepane-1-carbonyl)piperidin-1-yl]prop-2-en-1-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its activity on central nervous system receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific mechanical properties.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It is explored for use in the synthesis of advanced materials and as an intermediate in the production of other complex organic molecules.
Mécanisme D'action
The mechanism of action of 1-[4-(3-Methylazepane-1-carbonyl)piperidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets. The compound may bind to receptors in the central nervous system, modulating neurotransmitter release and uptake. The exact pathways and molecular targets are subjects of ongoing research, with studies focusing on its potential therapeutic effects and biological activity.
Comparaison Avec Des Composés Similaires
1-[4-(3-Methylazepane-1-carbonyl)piperidin-1-yl]prop-2-en-1-one can be compared with other similar compounds, such as:
1-(Piperidin-1-yl)prop-2-en-1-one: Lacks the azepane moiety, resulting in different chemical reactivity and biological activity.
3-Methylazepane-1-carboxylic acid: Contains the azepane ring but lacks the piperidine and prop-2-en-1-one groups, leading to different applications and properties.
N-(3-Methylazepane-1-carbonyl)piperidine:
Propriétés
IUPAC Name |
1-[4-(3-methylazepane-1-carbonyl)piperidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c1-3-15(19)17-10-7-14(8-11-17)16(20)18-9-5-4-6-13(2)12-18/h3,13-14H,1,4-12H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYMAWUAMNUKBOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN(C1)C(=O)C2CCN(CC2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(methoxymethyl)-N-[(1R)-2,2,2-trifluoro-1-(3-fluoro-4-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B7427032.png)
![1-(2,6-dimethylpyrimidin-4-yl)-N-[1H-imidazol-2-yl(pyridin-3-yl)methyl]piperidin-4-amine](/img/structure/B7427036.png)
![N-[1-[4-(dimethylamino)phenyl]ethyl]-4-methyl-2-pyrimidin-2-yl-1,3-thiazole-5-carboxamide](/img/structure/B7427038.png)
![tert-butyl N-[4,4-dimethyl-2-(2-methyl-3-oxopiperazine-1-carbonyl)pentyl]carbamate](/img/structure/B7427047.png)


![6-[[[1-(4-Bromophenyl)-2-pyridin-2-ylethyl]amino]methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B7427069.png)
![4-O-methyl 1-O-[(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)methyl] 2-fluorobenzene-1,4-dicarboxylate](/img/structure/B7427073.png)
![[4-(6-Chloro-5-ethyl-2-phenylpyrimidin-4-yl)piperazin-1-yl]-(1-methylpyrrol-2-yl)methanone](/img/structure/B7427077.png)
![2-chloro-5-(2,5-dimethylpyrrol-1-yl)-N-[1-(2-methyl-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B7427081.png)
![1-Benzyl-3-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]piperidin-2-one](/img/structure/B7427087.png)
![4-[[1-(2-Bromophenyl)pyrazol-4-yl]amino]pyridine-3-carbonitrile](/img/structure/B7427093.png)
![[2-[3-(Furan-2-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl] 3-amino-4-ethylbenzoate](/img/structure/B7427105.png)
![[5-Chloro-2-[[1-(difluoromethyl)imidazol-2-yl]methylamino]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7427119.png)
